molecular formula C21H23N3O B3890467 N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE

N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE

Cat. No.: B3890467
M. Wt: 333.4 g/mol
InChI Key: GCAHYSLVENLHEM-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE is a complex organic compound that features a combination of furyl, naphthyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-methyl-2-furaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE can undergo various chemical reactions, including:

    Oxidation: The furyl and naphthyl groups can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-PHENYLMETHYL)-1-PIPERAZINAMINE
  • N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-BENZYL)-1-PIPERAZINAMINE

Uniqueness

N-((5-METHYL-2-FURYL)METHYLENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE is unique due to the presence of the naphthyl group, which can confer distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-17-9-10-20(25-17)15-22-24-13-11-23(12-14-24)16-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,15H,11-14,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAHYSLVENLHEM-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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